替米沙韦

描述

Temsavir is a novel compound that has garnered significant attention in the field of antiviral research. It is primarily known for its role as an HIV-1 attachment inhibitor, which prevents the virus from entering host cells. This compound has shown promise in treating multidrug-resistant HIV-1 infections, making it a valuable addition to the arsenal of antiretroviral therapies .

科学研究应用

Temsavir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the mechanisms of HIV-1 attachment inhibition. In biology, it is used to investigate the interactions between viral proteins and host cell receptors .

In medicine, Temsavir is primarily used in the treatment of multidrug-resistant HIV-1 infections. Its ability to inhibit the attachment of the virus to host cells makes it a crucial component of combination antiretroviral therapies .

作用机制

Target of Action

Temsavir, the active metabolite of the prodrug Fostemsavir, is an antiretroviral HIV-1 attachment inhibitor . Its primary target is the gp120 subunit within the HIV-1 gp160 envelope glycoprotein . This glycoprotein facilitates the attachment of HIV-1 to host cell CD4 receptors .

Mode of Action

Temsavir binds to and inhibits the activity of gp120 . By doing so, it prevents the initial viral attachment and entry into host CD4+ T cells . This interaction with gp120 stabilizes the Env in a prefusion “closed” state 1 conformation , which is the first step in the HIV-1 viral lifecycle .

Biochemical Pathways

The biochemical pathway affected by Temsavir is the HIV-1 entry process. By binding to gp120, Temsavir prevents the virus from attaching to the host cell’s CD4 receptors . This action disrupts the normal lifecycle of the virus, preventing it from entering the host cell and replicating.

Pharmacokinetics

Temsavir is absorbed rapidly due to its great lipophilicity and favorable membrane permeability . It is primarily metabolized via hydrolytic and oxidative pathways . Temsavir is a P-glycoprotein and breast cancer resistance protein (BCRP) substrate; its metabolism is mediated by esterase and CYP3A4 enzymes . Drugs that induce or inhibit CYP3A, P-glycoprotein, and BCRP may affect temsavir concentrations .

Result of Action

The result of Temsavir’s action is the prevention of HIV-1 infection. By inhibiting the attachment of the virus to host cells, Temsavir effectively halts the progression of the infection . In patients with multidrug-resistant HIV-1 infection, those who received Fostemsavir had a significantly greater decrease in the HIV-1 RNA level .

Action Environment

The action of Temsavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of Temsavir. Co-administration with drugs that induce or inhibit CYP3A, P-glycoprotein, and BCRP may affect temsavir concentrations . Furthermore, Temsavir may enhance the concentrations of drugs that are substrates of organic-anion transporting polypeptide 1B1/3 and BCRP .

准备方法

The synthesis of Temsavir involves several key steps. One of the primary methods includes the preparation of an intermediate compound, which is then converted into Temsavir through a series of chemical reactions. The process typically involves the use of protecting groups such as mesylate, tosylate, or besylate to ensure the stability of the intermediate compounds .

Industrial production of Temsavir often employs advanced synthetic methodologies to optimize yield and purity. These methods include the use of high-performance liquid chromatography (HPLC) for purification and various catalytic processes to enhance reaction efficiency .

化学反应分析

Temsavir undergoes several types of chemical reactions, including hydrolysis and oxidation. The hydrolysis of Temsavir is mediated by hepatic esterase, while its oxidation is facilitated by cytochrome P450 3A4 enzymes . Common reagents used in these reactions include water for hydrolysis and oxygen or other oxidizing agents for oxidation.

The major products formed from these reactions are the hydrolyzed and oxidized derivatives of Temsavir, which are then further metabolized and eliminated from the body .

相似化合物的比较

Temsavir is unique among HIV-1 attachment inhibitors due to its specific mechanism of action and its effectiveness against multidrug-resistant strains of the virus. Similar compounds include other HIV-1 attachment inhibitors such as fostemsavir, which is a prodrug of Temsavir . Fostemsavir is converted into Temsavir in the body, allowing for improved bioavailability and therapeutic efficacy .

Other similar compounds include various entry inhibitors that target different stages of the viral entry process, such as fusion inhibitors and CCR5 antagonists. Temsavir’s ability to directly inhibit the attachment of HIV-1 to host cells sets it apart from these other compounds .

属性

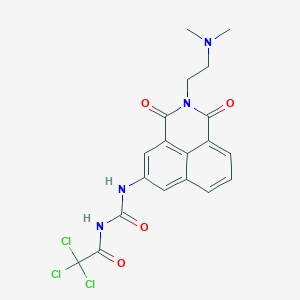

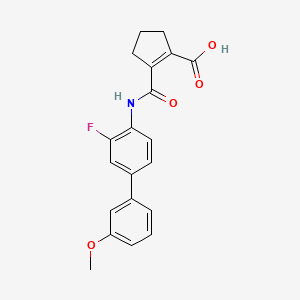

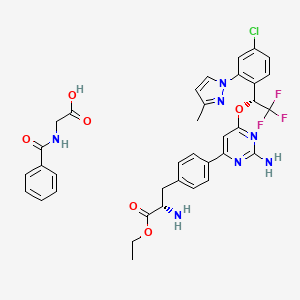

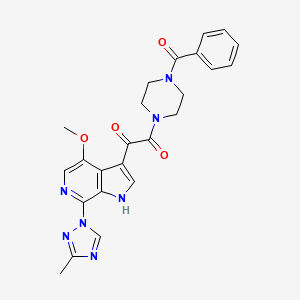

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPZBKAMSFHVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462146 | |

| Record name | BMS-626529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701213-36-7 | |

| Record name | Temsavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701213367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-626529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMSAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6J53W8N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does temsavir work to inhibit HIV-1?

A1: Temsavir is a first-in-class HIV-1 attachment inhibitor. [] It functions by binding to the envelope glycoprotein 120 (gp120) of the virus. [, , ] This binding prevents the initial attachment of the virus to the CD4 receptor on host CD4+ T cells, effectively blocking viral entry and subsequent infection. [, ]

Q2: Does temsavir affect the conformation of the HIV-1 envelope glycoprotein?

A2: Yes, research suggests that temsavir stabilizes the HIV-1 envelope glycoprotein in a "closed" conformation. [, , ] This stabilized conformation is believed to be less amenable to binding by CD4, further contributing to its inhibitory effect. [, ]

Q3: Are there downstream effects of temsavir binding on the ability of broadly neutralizing antibodies (bNAbs) to recognize the virus?

A3: Studies have shown that while temsavir stabilizes a conformation generally favorable to bNAb binding, its presence can actually decrease the recognition of HIV-1 infected cells by some bNAbs. [] This effect is attributed to alterations in envelope glycoprotein glycosylation and processing in the presence of temsavir. [] Consequently, this altered antigenicity may impact the efficacy of antibody-dependent cellular cytotoxicity (ADCC) mediated by these bNAbs. []

Q4: What is the chemical structure of temsavir?

A4: Please refer to scientific publications that disclose the chemical structure of temsavir, such as those describing its discovery and development. [, ]

Q5: How is temsavir metabolized in the body?

A5: Temsavir is primarily metabolized through hydrolysis, but also undergoes oxidation via cytochrome P450 (CYP) enzymes, mainly CYP3A4. [, ]

Q6: What is the impact of renal or hepatic impairment on temsavir pharmacokinetics?

A7: Studies indicate that renal and hepatic impairment do not have a clinically meaningful effect on temsavir pharmacokinetics. [] While there is a decrease in renal clearance observed with increasing renal impairment, and a trend towards increased exposure with increasing hepatic impairment, these findings are not considered significant enough to warrant dose adjustments. []

Q7: Has the efficacy of fostemsavir been evaluated in clinical trials?

A8: Yes, fostemsavir has been evaluated in both phase 2 and phase 3 clinical trials. [, , ] These trials have demonstrated efficacy of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1 infection. [] These trials demonstrated that fostemsavir, when combined with an optimized background therapy, led to a significant decrease in HIV-1 RNA levels compared to placebo. []

Q8: Is there a risk of developing resistance to temsavir?

A9: Yes, like other antiretrovirals, the emergence of HIV-1 strains with reduced susceptibility to temsavir has been observed. [, ] This resistance is primarily associated with specific substitutions in the gp120 region of the viral envelope. [, , ]

Q9: Do pre-existing polymorphisms in the HIV-1 gp160 affect susceptibility to temsavir?

A10: Yes, certain gp160 polymorphisms, particularly at positions S375, M426, M434, and M475, have been linked to decreased temsavir susceptibility. [, , ] The prevalence of these polymorphisms varies across HIV-1 subtypes, with some subtypes exhibiting a higher prevalence of specific resistance-associated mutations. []

Q10: Is there cross-resistance between temsavir and other entry inhibitors like ibalizumab or maraviroc?

A11: Clinical evidence suggests that there is no cross-resistance between temsavir and ibalizumab or maraviroc. [] Despite all three drugs targeting the HIV-1 entry process, their distinct mechanisms of action minimize the likelihood of shared resistance pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。